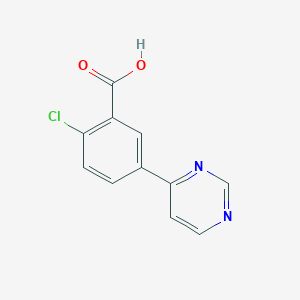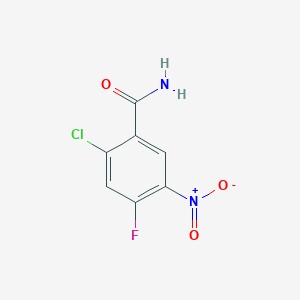
N,N'-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide): is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) typically involves the reaction of (1R,2S)-cyclohexane-1,2-diamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclohexane ring provides a rigid framework that enhances the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(Rel-(1R,2R)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Rel-(1S,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-chlorobenzenesulfonamide)
Uniqueness
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) is unique due to its specific stereochemistry and the presence of methyl groups on the benzene rings. This configuration can lead to distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C20H26N2O4S2 |
|---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
4-methyl-N-[(1R,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20+ |
InChI-Schlüssel |
FIAAGQKYVFEMGC-BGYRXZFFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@@H]2NS(=O)(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile](/img/structure/B12971228.png)





![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride](/img/structure/B12971262.png)






![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
